

Istaroxime hydrochloride chemical structure and properties

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Compound of Interest

Compound Name: Istaroxime hydrochloride

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Istaroxime Hydrochloride: A Comprehensive Technical Guide

An In-depth Analysis of the First-in-Class Luso-inotropic Agent for Acute Heart Failure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Istaroxime hydrochloride is a novel, first-in-class intravenous agent under investigation for the treatment of acute heart failure (AHF).^{[1][2]} Structurally derived from androstenedione, it is chemically distinct from currently available inotropic agents like cardiac glycosides.^[1]

Istaroxime hydrochloride exhibits a unique dual mechanism of action, combining positive inotropic (myocardial contraction enhancement) and lusitropic (myocardial relaxation improvement) effects.^{[1][3]} This is achieved through the inhibition of Na⁺/K⁺-ATPase and the stimulation of the sarcoplasmic/endoplasmic reticulum Ca²⁺-ATPase isoform 2a (SERCA2a).^{[1][3]} This technical guide provides a detailed overview of the chemical structure, physicochemical properties, mechanism of action, pharmacokinetics, and clinical trial data for **istaroxime hydrochloride**.

Chemical Structure and Physicochemical Properties

Istaroxime hydrochloride is the hydrochloride salt of istaroxime. Its chemical structure and key identifiers are detailed below.

Property	Value
IUPAC Name	(3E,5S,8R,9S,10R,13S,14S)-3-(2-aminoethoxyimino)-10,13-dimethyl-1,2,4,5,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-6,17-dione;hydrochloride
Synonyms	PST-2744, (E,Z)-3-((2-aminoethoxy)imino)androstane-6,17-dione hydrochloride
Molecular Formula	C ₂₁ H ₃₃ ClN ₂ O ₃
Molecular Weight	396.9 g/mol
SMILES	<chem>C[C@]12CC/C(=N\OCCN)/C[C@@H]1C(=O)C[C@@H]3[C@@H]2CC[C@]4([C@H]3CCCC4=O)C.Cl</chem>
InChI Key	AXHJYJDJXNOGNI-ROJIRLEOSA-N
CAS Number	374559-48-5

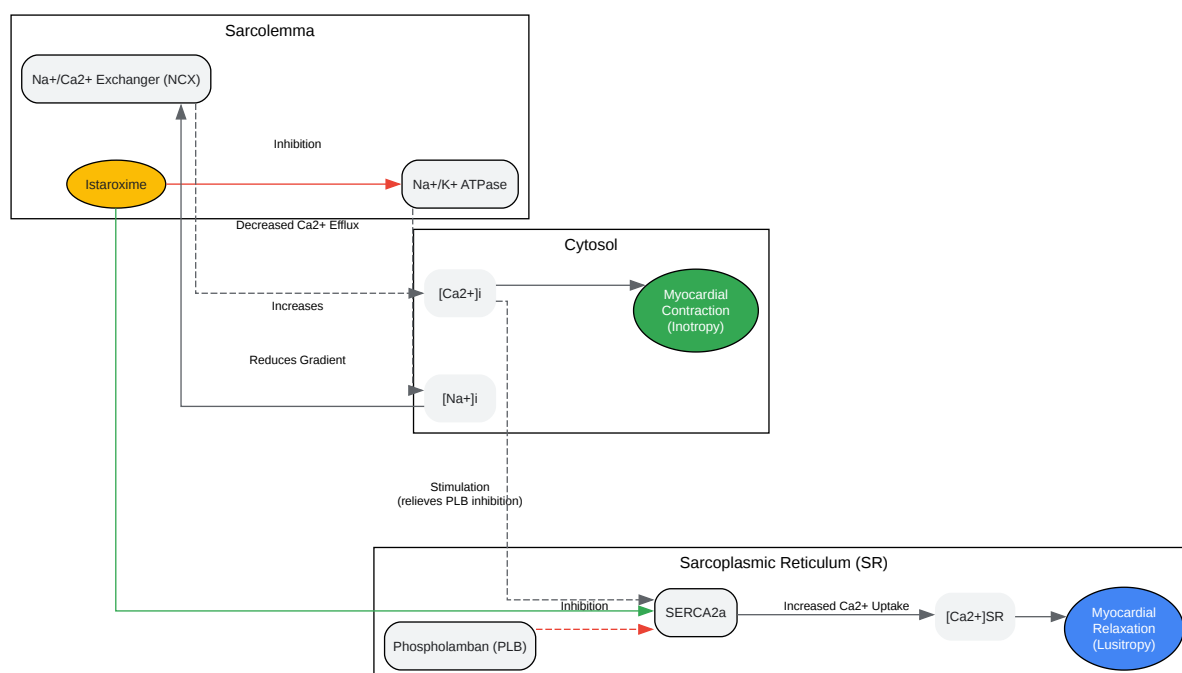
A summary of its physicochemical properties is provided in the table below.

Property	Value	Source
Water Solubility	12.5 mg/mL (31.49 mM) in PBS	[4]
logP	2.4	ALOGPS
pKa (Strongest Basic)	8.84	Chemaxon
Polar Surface Area	81.75 Å ²	Chemaxon

Mechanism of Action

Istaroxime hydrochloride exerts its therapeutic effects through a novel dual mechanism of action that distinctly modulates intracellular calcium cycling in cardiomyocytes.

Signaling Pathway of Istaroxime Hydrochloride



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Caption: Dual mechanism of action of **istaroxime hydrochloride**.

- **Inhibition of Na⁺/K⁺-ATPase:** Istaroxime inhibits the Na⁺/K⁺-ATPase pump located on the sarcolemma of cardiomyocytes.^{[1][3]} This inhibition leads to an increase in the intracellular sodium concentration. The elevated intracellular sodium reduces the driving force for the sodium-calcium exchanger (NCX) to extrude calcium, resulting in a net increase in intracellular calcium concentration. This elevation in systolic calcium enhances myocardial contractility, leading to a positive inotropic effect.
- **Stimulation of SERCA2a:** Istaroxime also stimulates the activity of SERCA2a, an enzyme responsible for pumping calcium from the cytosol back into the sarcoplasmic reticulum (SR) during diastole.^{[1][3]} It is proposed that istaroxime relieves the inhibitory effect of phospholamban (PLB) on SERCA2a.^[5] This enhanced SERCA2a activity leads to more rapid sequestration of calcium into the SR, which improves myocardial relaxation (positive lusitropic effect) and increases the amount of calcium available for subsequent contractions.

Pharmacokinetics

The pharmacokinetic profile of istaroxime has been characterized in preclinical species and in humans. A summary of key pharmacokinetic parameters is presented below.

Species	Route	Cmax	Tmax	t _{1/2} (half-life)	Clearance (CL)	Volume of Distribution (Vd)	Reference
Rat	IV	-	-	1.3 h	0.83 L/h/kg	1.38 L/kg	[6]
Rat	PO	-	-	4.8 h	-	-	[6]
Dog	IV	-	-	2.3 h	1.87 L/h/kg	4.65 L/kg	[6]
Dog	PO	-	-	6.7 h	-	-	[6]
Human	IV	-	-	< 1 hour	-	-	[1][7]

Note: A comprehensive, side-by-side comparison of pharmacokinetic parameters across all studies and species is challenging due to variations in study design and reporting. The table provides a summary of available data.

Preclinical and Clinical Data

Preclinical In Vitro Activity

Assay	Species/System	IC50 / EC50	Reference
Na+/K+-ATPase Inhibition	Dog Kidney	0.43 ± 0.15 µM	[8]
Na+/K+-ATPase Inhibition	Guinea Pig Kidney	8.5 µM	[8]
SERCA2a Activation	Dog Cardiac SR Vesicles	Nanomolar range	[5]

Clinical Trial Data

HORIZON-HF (NCT00616161)

A randomized, placebo-controlled Phase II trial in patients with acute heart failure.[9][10]

Parameter	Istaroxime (0.5 µg/kg/min)	Istaroxime (1.0 µg/kg/min)	Istaroxime (1.5 µg/kg/min)	Placebo
Change in PCWP (mmHg)	-3.2 ± 6.8	-3.3 ± 5.5	-4.7 ± 5.9*	0.0 ± 3.6
Change in Cardiac Index (L/min/m²)	-	-	Increased vs. Placebo (p=0.04)	-
Change in SBP (mmHg)	-	Increased vs. Placebo (p=0.005)	Increased vs. Placebo (p<0.001)	-
Change in Heart Rate (bpm)	Decreased (p=0.008)	Decreased (p=0.02)	Decreased (p=0.006)	-

*p < 0.05 for all doses vs. placebo

SEISMic (NCT04325035)

A Phase IIb trial in patients with early-stage cardiogenic shock.[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)

Parameter	Istaroxime	Placebo	p-value
AUC SBP 0-6h (mmHg x h)	53.1 ± 6.88	30.9 ± 6.76	0.017
AUC SBP 0-24h (mmHg x h)	291.2 ± 27.5	208.7 ± 27.0	0.025
Change in Cardiac Index at 24h (L/min/m ²)	+0.21	-	0.016
Change in LVESV at 24h (mL)	-12.0	-	0.034

NCT02617446

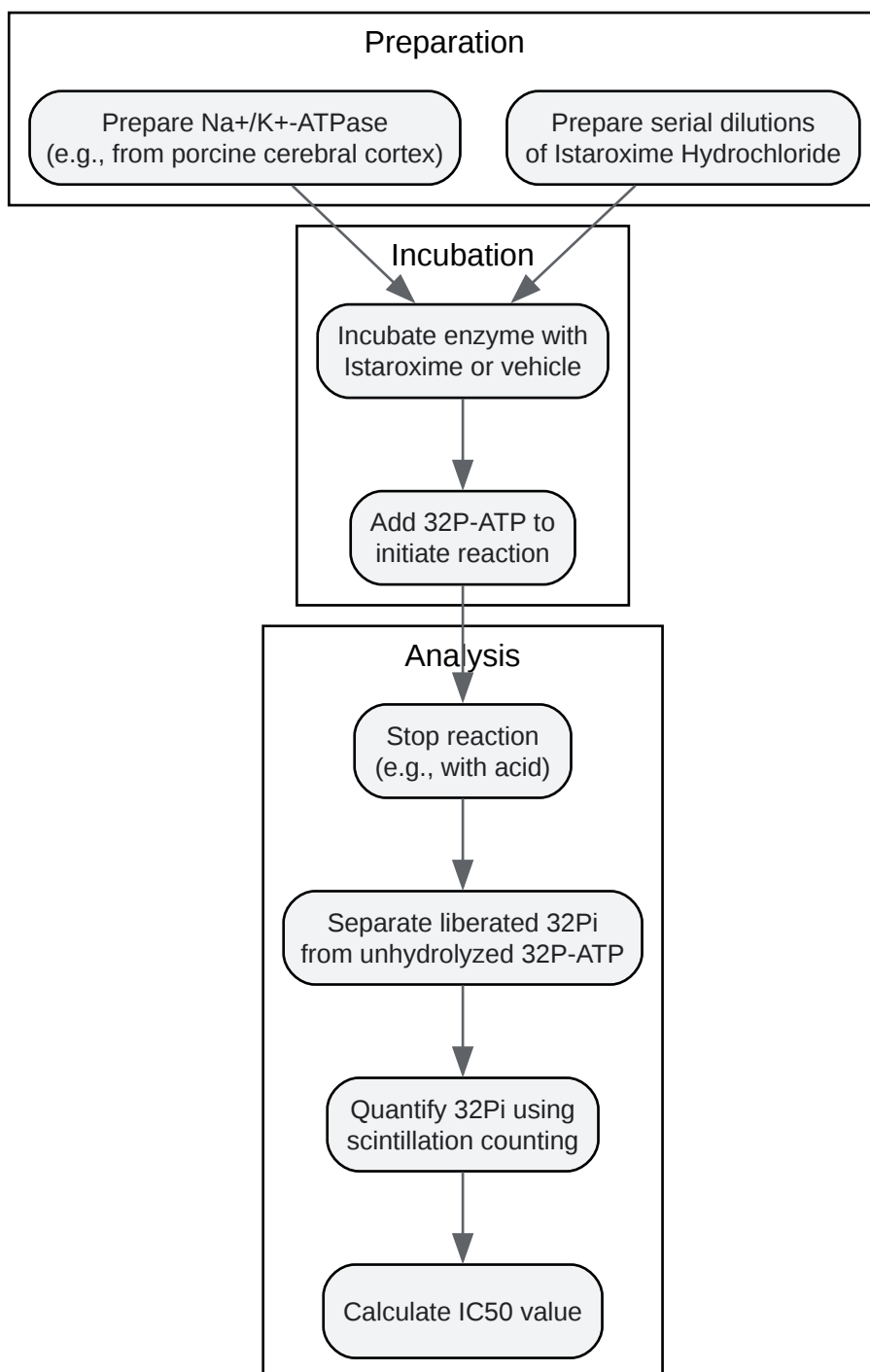
A Phase II study in patients with acute decompensated heart failure.[\[11\]](#)

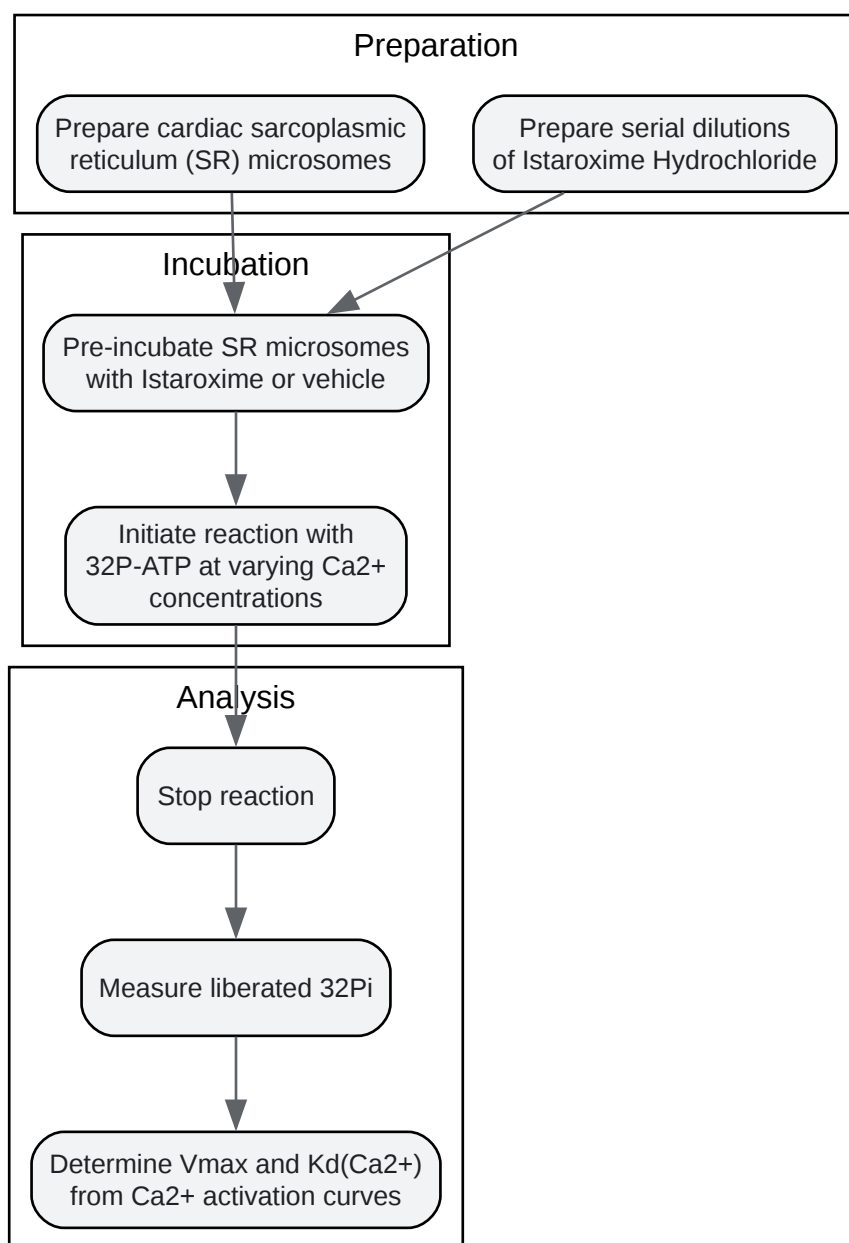
Parameter	Istaroxime (0.5 µg/kg/min)	Placebo (Cohort 1)	Istaroxime (1.0 µg/kg/min)	Placebo (Cohort 2)
Change in E/e' ratio at 24h	-4.55 ± 4.75	-1.55 ± 4.11 (p=0.029)	-3.16 ± 2.59	-1.08 ± 2.72 (p=0.009)

Experimental Protocols

Na⁺/K⁺-ATPase Inhibition Assay

A common method to determine the inhibitory activity of istaroxime on Na⁺/K⁺-ATPase is to measure the hydrolysis of ³²P-ATP.





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